Ethyl 2-(quinolin-5-yl)acetate
Overview
Description
Ethyl 2-(quinolin-5-yl)acetate is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(quinolin-5-yl)acetate typically involves the esterification of 2-(quinolin-5-yl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally benign catalysts and solvents is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(quinolin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-5-ylacetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Quinolin-5-ylacetic acid.
Reduction: 2-(quinolin-5-yl)ethanol.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 2-(quinolin-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Ethyl 2-(quinolin-5-yl)acetate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. This property is particularly useful in anticancer research. Additionally, the compound can inhibit certain enzymes, leading to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-Hydroxyquinoline: Used in the synthesis of metal chelates and as an antimicrobial agent.
4-Hydroxyquinoline: Known for its pharmaceutical applications, particularly in antibacterial drugs.
Uniqueness: Ethyl 2-(quinolin-5-yl)acetate stands out due to its ester functional group, which enhances its solubility and reactivity compared to other quinoline derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 2-quinolin-5-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h3-8H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBXRFEAMUTRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C=CC=NC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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